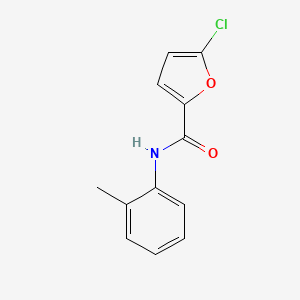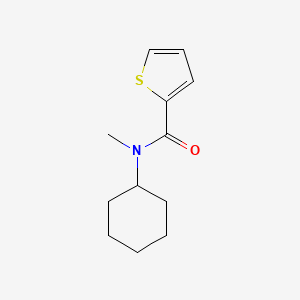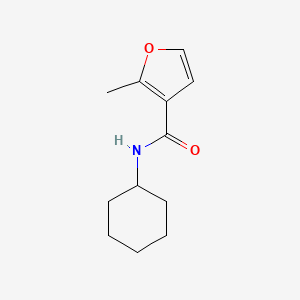![molecular formula C18H21N5O2 B7539966 [4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone](/img/structure/B7539966.png)
[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone, also known as APETALA1 (AP1), is a small molecule that has been extensively studied in scientific research. It is a potent inhibitor of the AP1 transcription factor, which is involved in the regulation of gene expression in plants. In recent years, AP1 has gained attention as a potential therapeutic target in cancer and other diseases. In
作用機序
AP1 inhibits the AP1 transcription factor by binding to its DNA-binding domain. This prevents the transcription factor from binding to its target genes, leading to a decrease in gene expression. The exact mechanism of action is still being studied, but it is thought that AP1 may also affect other signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
AP1 has been shown to have a variety of biochemical and physiological effects. In cancer cells, AP1 inhibits cell growth and induces apoptosis. Inflammatory cells, AP1 inhibits the production of inflammatory cytokines. In osteoblasts, AP1 has been shown to promote bone formation. The exact effects of AP1 may depend on the specific cell type and context.
実験室実験の利点と制限
AP1 is a useful tool for studying the role of the AP1 transcription factor in various biological processes. It can be used to investigate the effects of AP1 inhibition on gene expression, cell growth, and other cellular processes. However, there are some limitations to using AP1 in lab experiments. It is a small molecule and may have limited bioavailability in vivo. In addition, its effects may be dependent on the specific cell type and context, making it important to carefully choose experimental conditions.
将来の方向性
There are many potential future directions for AP1 research. One area of interest is the development of more potent and selective AP1 inhibitors. Another area of interest is the investigation of the role of AP1 in other diseases beyond cancer and inflammation, such as neurodegenerative diseases. Finally, there is interest in studying the effects of AP1 inhibition in vivo and developing AP1 inhibitors for therapeutic use.
合成法
The synthesis of [4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone involves several steps. The starting material is 4-ethylbenzaldehyde, which is reacted with 3-aminopyrazine-2-carbonyl chloride to form the corresponding ketone. This ketone is then reacted with piperazine in the presence of a base to give the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
AP1 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. AP1 has also been shown to have anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases such as rheumatoid arthritis. In addition, AP1 has been implicated in the regulation of bone formation and may have applications in the treatment of osteoporosis.
特性
IUPAC Name |
[4-(3-aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-2-13-3-5-14(6-4-13)17(24)22-9-11-23(12-10-22)18(25)15-16(19)21-8-7-20-15/h3-8H,2,9-12H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEPDNWWSNOALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7539896.png)

![3-[[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7539903.png)
![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)

![4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539925.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide](/img/structure/B7539939.png)
![2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone](/img/structure/B7539940.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7539960.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide](/img/structure/B7539970.png)
![5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7539974.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B7539979.png)